3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride
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Overview
Description
3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C7H9BrClNOS It is a derivative of oxetane, a four-membered ring containing one oxygen atom, and features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Oxetane Ring: The brominated thiophene is then reacted with an appropriate oxetane precursor under conditions that promote ring closure. This step may involve the use of strong bases or other reagents to facilitate the formation of the oxetane ring.
Amination: The oxetane derivative is then subjected to amination reactions to introduce the amine group at the 3-position. This can be achieved using various amination reagents and catalysts.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the amine group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the brominated thiophene is coupled with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced amine derivatives.
Coupling Products: Coupled products with various aryl or alkyl groups.
Scientific Research Applications
3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride
- 3-(5-bromofuran-2-yl)oxetan-3-amine hydrochloride
- 3-(5-bromobenzofuran-2-yl)oxetan-3-amine hydrochloride
Uniqueness
3-(5-bromothiophen-2-yl)oxetan-3-amine hydrochloride is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2763758-60-5 |
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Molecular Formula |
C7H9BrClNOS |
Molecular Weight |
270.58 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H8BrNOS.ClH/c8-6-2-1-5(11-6)7(9)3-10-4-7;/h1-2H,3-4,9H2;1H |
InChI Key |
OAICMEIESFHBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(S2)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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